Comparative NorA Efflux Pump Inhibition: Potency Advantage Over Reserpine
Ethyl 6-chloroquinoline-2-carboxylate inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 4.80 μM [1]. This value indicates a modest but quantifiable improvement in potency over the well-characterized efflux pump inhibitor reserpine, which demonstrates IC50 values of 7.7–9.0 μM in comparable EtBr efflux assays [2].
| Evidence Dimension | NorA Efflux Pump Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.80 μM |
| Comparator Or Baseline | Reserpine: 7.7–9.0 μM |
| Quantified Difference | 1.6–1.9-fold more potent |
| Conditions | Staphylococcus aureus 1199B; EtBr efflux assay; 20 min incubation |
Why This Matters
This quantifiable potency advantage supports its selection as a chemical probe for studying efflux-mediated resistance and as a potential scaffold for developing antibiotic adjuvants.
- [1] BindingDB. BDBM50153186 (Ethyl 6-chloroquinoline-2-carboxylate). Affinity Data: IC50 = 4.80 μM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153186 View Source
- [2] Holler, J. G., et al. (2012). Chalcone inhibitors of the NorA efflux pump in Staphylococcus aureus whole cells and enriched everted membrane vesicles. Bioorganic & Medicinal Chemistry Letters, 22(17), 5555-5558. (Reports reserpine IC50 values of 7.7–9.0 μM). View Source
